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Compound of Interest

Compound Name: PCS1055

Cat. No.: B10822318 Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target

binding profile of a compound is paramount for predicting potential side effects and ensuring

therapeutic specificity. This guide provides a comparative analysis of the off-target binding

profile of PCS1055, a novel muscarinic M4 receptor antagonist, against other relevant

compounds. The information is supported by experimental data and detailed methodologies to

facilitate informed decision-making in research and development.

PCS1055 is a potent and selective antagonist of the muscarinic M4 acetylcholine receptor, a

key target in the central nervous system for the treatment of neuropsychiatric disorders. While

its high affinity for the M4 receptor is well-documented, a thorough understanding of its

interactions with other unintended biological targets is crucial for a comprehensive safety and

efficacy assessment.

Comparative Off-Target Binding Profiles
To provide a clear comparison, the following table summarizes the known on-target and off-

target binding affinities of PCS1055 and a selection of other muscarinic receptor antagonists. It

is important to note that comprehensive off-target screening panel data for PCS1055 is not

publicly available. Therefore, data for VU6021625, a structurally similar M4 antagonist derived

from a series of compounds including PCS1055, is used as a surrogate to provide an indication

of a broader off-target profile.
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Target PCS1055 Atropine PD102807 AF-DX 384 Pirenzepine

Muscarinic

M4 (Ki, nM)
6.5[1]

Pan-

antagonist
90.7 10 High

Muscarinic

M1 (Ki, nM)
1658

Pan-

antagonist
6559 30.9

Low

(selective)

Muscarinic

M2 (Ki, nM)
449

Pan-

antagonist
3441 6.0 Moderate

Muscarinic

M3 (Ki, nM)
2223

Pan-

antagonist
950 66.1 Moderate

Muscarinic

M5 (Ki, nM)
>6500

Pan-

antagonist
7412 537 High

Acetylcholine

sterase

(IC50, nM)

120 (human) - - - -

Histamine H3

(% inh @

10µM)

ND - - - -

Nicotinic

α3β4 (% inh

@ 10µM)

ND - - - -

Serotonin 5-

HT2B (% inh

@ 10µM)

ND - - - -

ND: Not Determined. Data for Histamine H3, Nicotinic α3β4, and Serotonin 5-HT2B are for the

structurally related compound VU6021625, which showed 88%, 55%, and 53% inhibition at

10µM, respectively, in a Eurofins radioligand binding panel of 78 targets.[2][3]

Experimental Protocols
The binding affinities and functional activities presented in this guide were primarily determined

using the following key experimental methodologies:
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[(3)H]-N-methylscopolamine (NMS) Radioligand Binding
Assay
This competitive binding assay is used to determine the affinity of a test compound for

muscarinic receptors.

Principle: The assay measures the ability of a test compound to displace the radiolabeled

muscarinic antagonist, [(3)H]-NMS, from the receptor.

Procedure:

Cell membranes expressing the target muscarinic receptor subtype are prepared.

Membranes are incubated with a fixed concentration of [(3)H]-NMS and varying

concentrations of the test compound.

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

The amount of radioactivity bound to the membranes is quantified using liquid scintillation

counting.

The concentration of the test compound that inhibits 50% of the specific binding of [(3)H]-

NMS (IC50) is determined.

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.[4][5][6]

GTP-γ-[(35)S] Binding Assay
This functional assay measures the activation of G proteins coupled to the target receptor upon

agonist stimulation and the ability of an antagonist to block this activation.

Principle: In the presence of an agonist, G protein-coupled receptors (GPCRs) catalyze the

exchange of GDP for GTP on the α-subunit of the G protein. This assay uses a non-

hydrolyzable GTP analog, GTP-γ-[(35)S], to quantify this activation. Antagonists will inhibit

the agonist-induced increase in GTP-γ-[(35)S] binding.[7][8][9][10][11]

Procedure:
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Cell membranes containing the receptor of interest are incubated with a specific agonist to

stimulate G protein activation.

Varying concentrations of the antagonist (e.g., PCS1055) are added to measure their

inhibitory effect.

GTP-γ-[(35)S] is added to the reaction mixture.

The reaction is allowed to proceed for a defined period and then terminated.

The amount of [(35)S] bound to the G proteins is determined by scintillation counting after

separation of bound and free radiolabel.

The data is analyzed to determine the potency of the antagonist in inhibiting agonist-

stimulated G protein activation.[7][8][9][10][11]

Visualizing the Off-Target Analysis Workflow and
Signaling Context
To better illustrate the processes and concepts discussed, the following diagrams were

generated using the Graphviz DOT language.
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Caption: Experimental workflow for determining the off-target binding profile of PCS1055.
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M4 Muscarinic Receptor Signaling (On-Target) Acetylcholinesterase Inhibition (Off-Target)
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Caption: On-target M4 receptor antagonism and off-target acetylcholinesterase inhibition by

PCS1055.
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Caption: Logical relationship of PCS1055's on-target and off-target binding characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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